1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
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Overview
Description
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bicyclic framework imparts specific chemical properties that make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic framework through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The bicyclic compound is then subjected to amination reactions to introduce the methanamine group. This can be achieved through reductive amination or other suitable amination techniques.
Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanol: This compound differs by having a hydroxyl group instead of an amino group.
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}acetic acid: This compound features a carboxylic acid group.
Uniqueness: 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is unique due to its combination of a bicyclic structure with an amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
2763749-21-7 |
---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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